molecular formula C12H12ClN3O3S2 B2373031 1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone CAS No. 1019099-76-3

1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone

Cat. No.: B2373031
CAS No.: 1019099-76-3
M. Wt: 345.82
InChI Key: ZSQOWCPPPPZNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted at positions 3, 4, and 5 with methylthio (–SCH₃), phenylsulfonyl (–SO₂Ph), and amino (–NH₂) groups, respectively. The N1 position is functionalized with a 2-chloroethanone moiety (–COCH₂Cl). The chloroethanone group introduces electrophilic character, making it a candidate for nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

1-[5-amino-4-(benzenesulfonyl)-3-methylsulfanylpyrazol-1-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S2/c1-20-12-10(11(14)16(15-12)9(17)7-13)21(18,19)8-5-3-2-4-6-8/h2-6H,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQOWCPPPPZNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the amino, methylthio, and phenylsulfonyl groups. The final step involves the chlorination of the ethanone moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted ethanones.

Scientific Research Applications

1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with other key residues. The pathways involved in its mechanism of action include inhibition of enzymatic reactions and disruption of cellular processes.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

  • (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone (): Differences: Lacks methylthio and phenylsulfonyl groups; instead, it has a phenyl group at N1 and a 4-chlorobenzoyl group at C3. The 4-chlorophenyl group increases lipophilicity compared to the target compound’s polar phenylsulfonyl substituent .
  • 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone (): Differences: Replaces amino with hydroxy (–OH) at C5 and phenylsulfonyl with thiophene at C4. The reduced steric bulk compared to phenylsulfonyl may enhance solubility .
  • 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile (): Differences: Features a benzothiazolethio-propanoyl chain at N1 and a cyano (–CN) group at C4. Impact: The carbonitrile group increases electrophilicity, while the benzothiazole moiety may enhance bioactivity through sulfur-mediated interactions .

Halogen and Heterocyclic Modifications

  • 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-ylmethanone (): Differences: Substitutes phenylsulfonyl with 2-methylphenyl and includes a halogenated aryl group (3-chloro-4-fluorophenyl) at N1.
  • 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (): Differences: Lacks amino and phenylsulfonyl groups; features chloro (–Cl) and methyl (–CH₃) at C3 and C5. Impact: Simpler structure with reduced polarity, likely leading to higher solubility in nonpolar solvents .

Physicochemical Properties

  • Molecular Weight : The target compound (MW ≈ 381.8 g/mol) is heavier than analogs like (MW ≈ 297.7 g/mol) due to the phenylsulfonyl group.

Biological Activity

The compound 1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone is a member of the pyrazole family, known for its diverse biological activities. This article examines its synthesis, structural characteristics, and biological activities, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C13H14ClN3O2SC_{13}H_{14}ClN_{3}O_{2}S with a molecular weight of approximately 303.79 g/mol. The structure features a pyrazole ring substituted with an amino group, a methylthio group, and a phenylsulfonyl moiety, which contribute to its biological properties.

Synthesis Method

The synthesis typically involves the reaction of 5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazole with chloroacetone in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction can be catalyzed by bases like potassium carbonate to facilitate the formation of the chloroethanone derivative.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, in vitro assays showed that compounds similar to this compound possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivity TypeTarget OrganismReference
This compoundAntibacterialStaphylococcus aureus
This compoundAntifungalCandida albicans

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Research indicates that pyrazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, studies have demonstrated that related compounds can significantly reduce the viability of cancer cell lines such as HeLa and MCF-7 .

Study 1: Antimicrobial Efficacy

In a study conducted by Sreenivasa et al., various pyrazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that the presence of both the amino and sulfonyl groups was crucial for enhancing antibacterial activity against Candida albicans and Cryptococcus neoformans .

Study 2: Antitumor Mechanisms

A recent investigation into the antitumor effects of pyrazole derivatives found that they could inhibit the growth of human cancer cell lines through modulation of apoptosis-related proteins. The study highlighted how structural modifications influenced their efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.